molecular formula C12H17BrO3 B132577 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene CAS No. 172900-73-1

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No. B132577
CAS RN: 172900-73-1
M. Wt: 289.16 g/mol
InChI Key: QPFGFFCEZXPGLD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (BMMPB) is an organic compound belonging to the class of aromatic hydrocarbons with a molecular formula of C10H13BrO3. It is a colorless, volatile liquid with a pungent odor. BMMPB is used in the synthesis of organic compounds, such as pharmaceuticals, dyes, and polymers, as well as in the production of polyesters and polyurethanes. BMMPB has been studied extensively for its potential scientific applications, including its biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

Building Blocks for Molecular Wires

Aryl bromides like 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene are recognized as valuable building blocks for molecular wires. They are used as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, playing a crucial role in developing molecular electronics (Stuhr-Hansen et al., 2005).

Applications in Synthetic Chemistry

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of biologically significant compounds. For instance, its derivatives are involved in the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product with notable biological activities. This synthesis process highlights the compound's potential as a versatile intermediate in creating biologically active molecules (Akbaba et al., 2010).

In Stereoselective Synthesis

The compound is also involved in the stereocontrolled synthesis of estrogen derivatives with significant antiproliferative activities. This application underlines its importance in creating therapeutically valuable structures, especially in the context of antiproliferative agents for cancer treatment (Kiss et al., 2019).

Applications in Material Science

Synthesis of Polymer and Material Precursors

The compound and its derivatives are utilized in the synthesis of various materials. For example, its brominated derivatives are key intermediates in the preparation of N-allyl-4-piperidyl Benzamide Derivatives, indicating its role in synthesizing complex molecules for material sciences (Cheng De-ju, 2014).

In Electrochemical Applications

It also finds application in electrochemical methods, where its brominated derivatives are used in the synthesis of specific compounds through electrochemical bromination. This process underscores its potential in electrochemistry and material synthesis (Kulangiappar et al., 2014).

Mechanism of Action

The mechanism of action of “4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene” is not known as it likely depends on the specific context in which the compound is used. Bromomethyl groups are generally electrophilic and can undergo nucleophilic substitution reactions .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling such compounds .

properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGFFCEZXPGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468586
Record name 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172900-73-1
Record name 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

97 ml of trimethylbromosilane are added, with stirring at room temperature, to 113.1 g of 4-methoxy-3-(3-methoxypropyloxy)-benzyl alcohol in 1.31 litres of chloroform. After 10 minutes the solvent is evaporated off and the residue is immediately purified by means of FC (900 g of silica gel, eluant: ethyl acetate/hexane 1:3). The title compound is obtained: Rf (ethyl acetate/hexane=1:2)=0.34; m.p. 50°-51° C.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
113.1 g
Type
reactant
Reaction Step Two
Quantity
1.31 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trimethylsilyl bromide (97 ml) is added dropwise to a solution of 4-methoxy-3-(3-methoxypropoxy)-benzyl alcohol (111.1 g) in chloroform (1.31 liters), the reaction temperature being maintained at 10°-25° C. by cooling with ice. When the addition is complete, the mixture is stirred for a further 10 minutes at room temperature and concentrated under reduced pressure. The residue is purified by FC on silica gel (ethyl acetate/hexane 1:3) and after recrystallisation from hexane the title compound (144.5 g) is obtained in the form of a white crystalline solid: m.p. 50-51° C. Rf (ethyl acetate/hexane 1:2)=0.34.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
1.31 L
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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